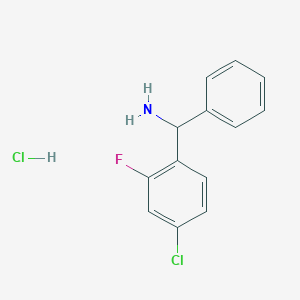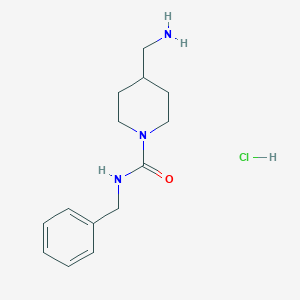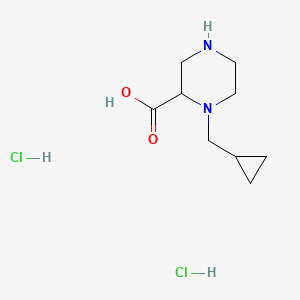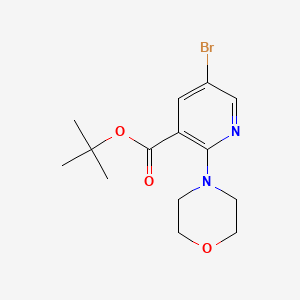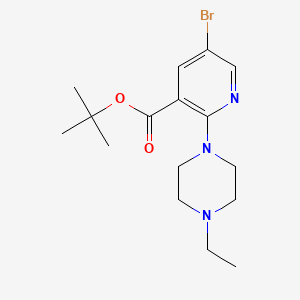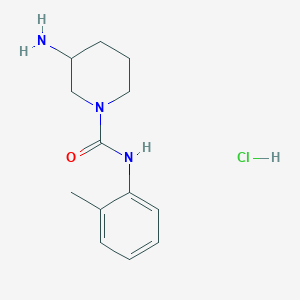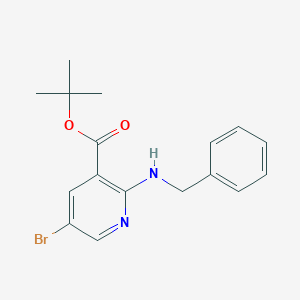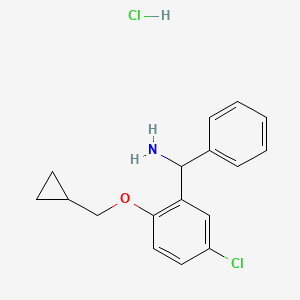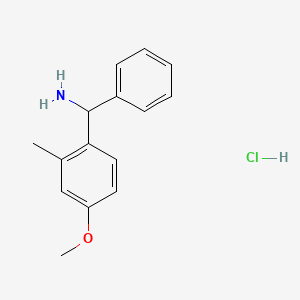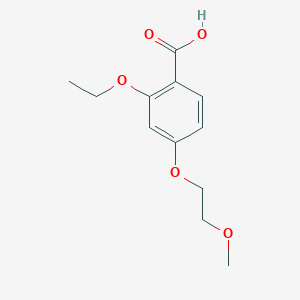
squarunkin A
Overview
Description
Squarunkin A is a small molecule inhibitor of the interaction of N-terminally myristoylated Src kinase with the lipid binding chaperone protein UNC119 . It modulates Src kinases using a molecular mechanism that is distinct from classical kinase inhibitors which directly target enzymatic activity .
Molecular Structure Analysis
The molecular structure of Squarunkin A is represented by the formula C25H32F3N5O4 . The compound has 9 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 rotatable bonds . Its topological polar surface area is 94.22 .
Physical And Chemical Properties Analysis
Squarunkin A has a molecular weight of 523.24 . It is soluble to 50 mM in DMSO .
Scientific Research Applications
Inhibition of UNC119-Cargo Interaction
Squarunkin A is a potent inhibitor of the UNC119 chaperone protein-cargo interaction. It has been shown to interrupt the UNC119A-myristoylated Src N-terminal peptide interaction with an IC50 of 10 nM, which indicates its strong inhibitory potential at low concentrations .
Src Kinase Activation Interference
This compound interferes with the activation of Src kinase in cells. Src kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. By inhibiting its activation, squarunkin A could be used to study these cellular processes and potentially develop treatments for diseases where Src kinase is dysregulated .
Impact on T-Cell Synapse Formation
Squarunkin A has been found to block Lck localization at staphylococcal enterotoxin-induced Jurkat T-cell synapse formation. This suggests a role for squarunkin A in modulating immune cell interactions and could have implications for research into autoimmune diseases and immunotherapies .
Modulation of Cellular Src Activation
The compound prevents MDA-MB-231 cellular Src activation, with a significant reduction in Src pY416 post-incubation with squarunkin A. This effect was observed without inducing growth inhibition or apoptosis, which could make squarunkin A a valuable tool for cancer research where Src activation is a known pathway .
Potential Therapeutic Applications
Given its selective inhibition properties and its impact on key signaling pathways, squarunkin A may have potential therapeutic applications. Its ability to modulate kinase activity without inducing apoptosis suggests it could be developed into a treatment that targets specific pathways without harming healthy cells.
Research Tool for Signal Transduction Studies As an inhibitor of specific protein-protein interactions, squarunkin A can be used as a research tool to dissect signal transduction pathways. It can help in understanding the precise mechanisms by which certain proteins interact and activate signaling cascades within the cell.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N5O4/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28/h3-5,16,18,29-30H,2,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITWOVRRSBKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
squarunkin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does squarunkin A interact with its target and what are the downstream effects?
A1: Squarunkin A selectively inhibits the interaction between UNC119A and its cargo proteins. [] This interaction is essential for the proper localization and function of N-myristoylated proteins, like Src family kinases. By disrupting this interaction, squarunkin A prevents the binding of myristoylated proteins to UNC119A. [] This interference ultimately leads to a decrease in Src kinase activation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



